molecular formula C16H20N6O2 B2878883 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1013875-11-0

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2878883
CAS No.: 1013875-11-0
M. Wt: 328.376
InChI Key: VYOGGJLHIYKFCV-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit a wide range of biological activities .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and purine rings. Pyrazole rings can undergo various reactions including alkylation, acylation, and sulfonation .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Cytotoxic Activity : The synthesis of various carboxamide derivatives, including compounds structurally related to the queried chemical, has shown potent cytotoxic activities against different cell lines such as murine P388 leukemia and human Jurkat leukemia (Deady et al., 2003).
  • Metal Complexes in DNA Recognition : A study on 6-(3,5-Dimethylpyrazol-1-yl)purine, a structurally similar compound, demonstrated its use in forming metal-mediated base pairs, indicating potential applications in DNA recognition and synthetic biology (Sinha et al., 2015).

Antimicrobial and Anticancer Applications

  • Anticancer, Anti-HIV, and Antimicrobial Activities : Research on tricyclic triazino and triazolo[4,3-e]purine derivatives, which are chemically related to the queried compound, revealed significant anticancer, anti-HIV, and antimicrobial properties (Ashour et al., 2012).
  • Antimicrobial Activity of Isoxazoline Derivatives : Isoxazoline derivatives, related in structure, have shown adequate inhibitory efficiency against gram-positive and gram-negative bacteria, suggesting potential antimicrobial applications (Zaki et al., 2016).

Synthesis and Chemical Reactivity

  • Synthesis of Unsubstituted Pyrazolidine-3,5-dione : Research into the synthesis of pyrazolidine-3,5-dione, which shares a pyrazole moiety with the queried compound, highlights the chemical reactivity and potential for creating various derivatives (Dubau, 1983).
  • Synthesis of Polymethylenepurine Derivatives : A study focused on the synthesis of 7,8-polymethylenepurine derivatives, illustrating the diverse potential in creating structurally varied compounds for various applications (Nilov et al., 1995).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazole derivatives are known to have antimicrobial, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some pyrazole derivatives are known to have toxic effects .

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-6-8-21-14(23)12-13(19(5)16(21)24)17-15(20(12)7-2)22-11(4)9-10(3)18-22/h6,9H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOGGJLHIYKFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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